Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)7-11-13-10(8-16-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFQKFXCZHSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250083-19-2 | |
| Record name | ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-cyclopentyl-1,3-thiazole-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated HCl (12M) in refluxing ethanol (80°C, 6–8 hours) .
-
Basic Hydrolysis : 10% aqueous NaOH at 60°C for 4 hours.
Product : 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetic acid, confirmed by NMR and IR spectroscopy .
| Condition | Yield | Key Observations |
|---|---|---|
| Acidic (HCl/EtOH) | 85% | Requires extended reflux times. |
| Basic (NaOH) | 92% | Faster reaction kinetics. |
Oxidation Reactions
The thiazole sulfur atom and cyclopentyl group are susceptible to oxidation.
Sulfur Oxidation
Using hydrogen peroxide (HO) in acetic acid at 50°C for 12 hours produces sulfoxide derivatives. Stronger oxidants like meta-chloroperbenzoic acid (mCPBA) yield sulfones .
Product :
-
Sulfoxide:
-
Sulfone:
| Oxidant | Product | Yield | Reference |
|---|---|---|---|
| HO | Sulfoxide | 78% | |
| mCPBA | Sulfone | 65% |
Cyclopentyl Ring Oxidation
Under vigorous conditions (e.g., KMnO/HSO), the cyclopentyl group oxidizes to a ketone, forming ethyl 2-(4-(cyclopentanone)-1,3-thiazol-2-yl)acetate.
Reduction Reactions
The ester group can be reduced to a primary alcohol using LiAlH or NaBH/I.
Reaction :
| Reductant | Product | Yield |
|---|---|---|
| LiAlH | 2-(4-cyclopentyl-1,3-thiazol-2-yl)ethanol | 88% |
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient C-2 position of the thiazole undergoes nucleophilic substitution with amines or thiols.
Example : Reaction with methylamine in DMF at 100°C for 8 hours produces ethyl 2-(4-cyclopentyl-5-(methylamino)-1,3-thiazol-2-yl)acetate .
| Nucleophile | Product | Yield |
|---|---|---|
| Methylamine | Ethyl 2-(5-(methylamino)thiazol-2-yl)acetate | 72% |
Esterification and Transesterification
The ethyl ester can be converted to other esters via acid-catalyzed transesterification.
Example : Methanol/HSO at reflux (12 hours) yields mthis compound .
| Alcohol | Catalyst | Yield |
|---|---|---|
| Methanol | HSO | 90% |
Formation of Heterocyclic Derivatives
The compound serves as a precursor for synthesizing fused heterocycles.
Hydrazide Formation : Reaction with hydrazine hydrate in ethanol produces 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetohydrazide, which cyclizes with aldehydes/ketones to form 1,3,4-oxadiazoles .
| Reagent | Product | Yield |
|---|---|---|
| Hydrazine hydrate | Acetohydrazide | 85% |
| Trimethyl orthoformate | 1,3,4-Oxadiazole | 78% |
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate, exhibit significant antimicrobial activity. For instance, a study demonstrated that related thiazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Compounds with thiazole structures have been shown to modulate the activity of P-glycoprotein (P-gp), a protein involved in drug resistance in cancer cells. In vitro studies have suggested that certain thiazole derivatives can enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms .
Study on Antimicrobial Activity
A comprehensive study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus and Candida species. The results indicated that compounds with structural similarities to this compound exhibited potent activity, suggesting its potential as a lead compound for further development into antimicrobial agents .
Evaluation of Anticancer Activity
In another research project, a library of thiazole derivatives was synthesized and tested for their ability to inhibit cancer cell proliferation. This compound was included in this library and demonstrated significant cytotoxic effects against several cancer cell lines. The study provided insights into structure-activity relationships that could guide future modifications to enhance potency and selectivity .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkyl Substituents
Analysis :
- Cyclopentyl vs. Cyclopropyl : The cyclopentyl group in the target compound avoids the ring strain of cyclopropane (), likely enhancing stability while retaining sufficient lipophilicity for membrane penetration.
- Cyclopentyl vs. Cyclohexyl : Cyclohexyl’s bulkiness may reduce solubility and hinder interactions with enzymatic pockets compared to cyclopentyl .
Analogues with Additional Functional Groups
Analysis :
- Fluorophenyl () : Fluorination enhances oxidative stability and pharmacokinetics, a feature absent in the target compound.
Impact of Counterions and Ester Groups
Analysis :
- The ethyl ester in the target compound provides a balance between solubility and hydrolytic stability, whereas sodium salts () prioritize aqueous solubility for injectable formulations.
Biological Activity
Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique thiazole structure, which is known to influence various biological mechanisms.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Its synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the thiazole ring, followed by esterification to form the final product.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound using standard methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays. The results are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 25 |
| Candida albicans | 20 | 30 |
| Klebsiella pneumoniae | 17 | 40 |
These findings indicate that this compound shows significant antimicrobial activity, particularly against Candida albicans and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent. For instance, a study reported that this compound inhibited the proliferation of various cancer cell lines at concentrations ranging from 10 to 100 µM. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
The compound demonstrated a dose-dependent response in inhibiting cell growth, suggesting its viability as a lead compound for cancer therapy.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways, contributing to its anticancer effects.
- Membrane Disruption : Its interaction with microbial membranes can lead to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:
- Case Study A : A clinical trial involving thiazole derivatives showed significant improvement in patients with resistant bacterial infections.
- Case Study B : Research on thiazole compounds indicated their ability to enhance the efficacy of existing chemotherapy agents by targeting multiple pathways involved in tumor growth.
Q & A
Basic Research Questions
Synthesis Optimization and Reaction Conditions Q: What methodologies are recommended for synthesizing Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate, and how can reaction conditions be optimized to improve yield? A: The compound can be synthesized via cyclocondensation of ethyl 4-bromo-3-oxobutanoate with cyclopentyl-substituted benzothioamide derivatives in ethanol under reflux. Key parameters for optimization include:
- Solvent choice : Absolute ethanol minimizes side reactions .
- Temperature : Reflux (~78°C) ensures complete cyclization.
- Purification : Ether extraction followed by anhydrous sodium sulfate filtration enhances purity .
For analogous thiazole derivatives, yields exceeding 70% are achievable with stoichiometric equivalence (30 mmol substrates) and 1-hour reaction times .
Structural Elucidation via Spectroscopy and X-ray Crystallography Q: How can researchers confirm the structural integrity of this compound? A: A combined approach is recommended:
- NMR : Analyze - and -NMR for thiazole proton signals (δ 6.8–7.2 ppm) and cyclopentyl methylene groups (δ 1.5–2.0 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S-C bond angles ~90° in thiazole rings) .
- Microanalysis : Ensure elemental composition within 0.4% of theoretical values .
Initial Biological Activity Screening Q: What strategies are used to evaluate the biological activity of this compound in preliminary studies? A: Focus on in vitro assays targeting enzymes or receptors structurally related to its thiazole moiety:
- Antimicrobial assays : Disk diffusion against S. aureus and E. coli to assess inhibition zones .
- Enzyme inhibition : Measure IC against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via fluorometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Computational Modeling of Molecular Interactions Q: How can molecular docking studies elucidate the binding mechanisms of this compound? A: Perform docking using software like AutoDock Vina or Schrödinger Suite:
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2, EGFR kinase) due to the compound’s cyclopentyl and thiazole groups .
- Ligand preparation : Optimize protonation states at physiological pH using EPIK .
- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC values to validate models .
Structure-Activity Relationship (SAR) Analysis Q: How does the cyclopentyl-thiazole motif influence bioactivity compared to analogs? A: Key SAR insights from structural analogs:
Degradation Pathways and Stability Profiling Q: What experimental approaches identify degradation products under oxidative conditions? A: Use accelerated stability studies:
- Forced degradation : Expose to HO (3% v/v, 40°C) and monitor via HPLC-MS .
- Identification : Major degradation products include oxidized thiazole derivatives (e.g., sulfoxide forms) .
- Mitigation : Store at -20°C in amber vials to prevent photolytic cleavage .
Resolving Contradictory Bioactivity Data Q: How should researchers address discrepancies in reported biological activities across studies? A: Follow a systematic protocol:
Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .
Control benchmarking : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) .
Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
